molecular formula C17H12Cl2N2O2 B12120725 3-(2-chlorophenyl)-N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B12120725
M. Wt: 347.2 g/mol
InChI Key: UJUUBNVOMUUKJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of two chlorophenyl groups, a methyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.

    Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(2-chlorophenyl)-N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-chlorophenyl isocyanate
  • Trichlorophenol
  • 2,4,6-Trichlorophenol

Uniqueness

Compared to similar compounds, 3-(2-chlorophenyl)-N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is unique due to its specific chemical structure, which includes an oxazole ring and two chlorophenyl groups

Properties

Molecular Formula

C17H12Cl2N2O2

Molecular Weight

347.2 g/mol

IUPAC Name

3-(2-chlorophenyl)-N-(3-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C17H12Cl2N2O2/c1-10-15(17(22)20-12-6-4-5-11(18)9-12)16(21-23-10)13-7-2-3-8-14(13)19/h2-9H,1H3,(H,20,22)

InChI Key

UJUUBNVOMUUKJT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.